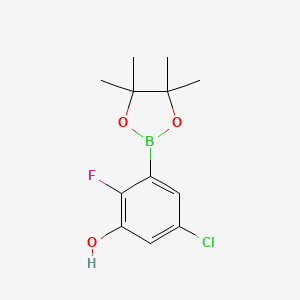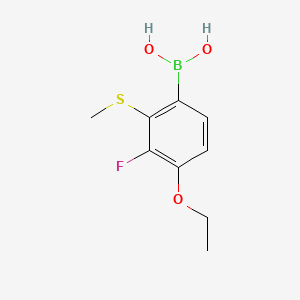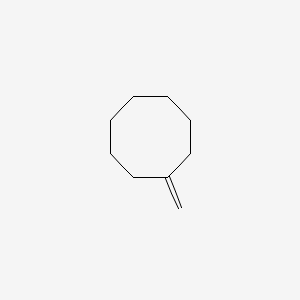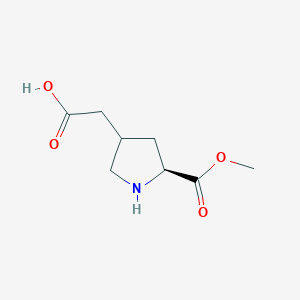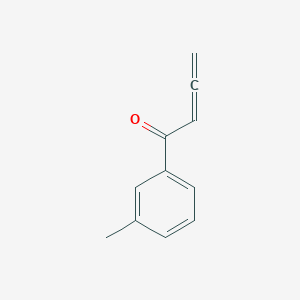
1-(3-Methylphenyl)-2,3-butadien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a butadiene chain attached to a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2,3-butadien-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with acetylene in the presence of a catalyst. The reaction conditions typically include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(3-Methylphenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or chlorine can introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
1-(3-Methylphenyl)-2,3-butadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(3-Methylphenyl)-2,3-butadien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(3-Methylphenyl)-1-propanone: A structurally similar compound with different reactivity and applications.
3-Methylmethcathinone: Another related compound with distinct pharmacological properties.
Uniqueness
1-(3-Methylphenyl)-2,3-butadien-1-one is unique due to its butadiene chain, which imparts specific reactivity and potential applications that differ from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
属性
分子式 |
C11H10O |
|---|---|
分子量 |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-3-5-11(12)10-7-4-6-9(2)8-10/h4-8H,1H2,2H3 |
InChI 键 |
ANPSLUVNFKJLHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C=C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


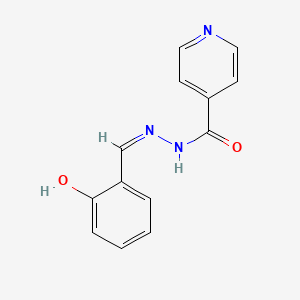

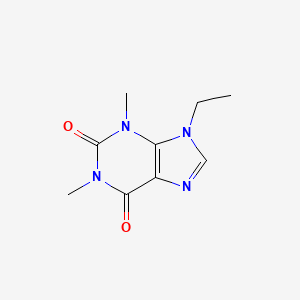
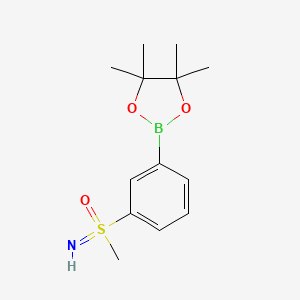
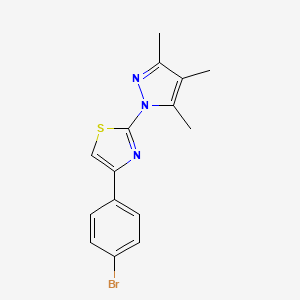
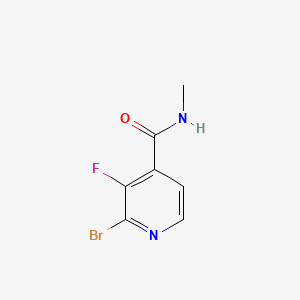
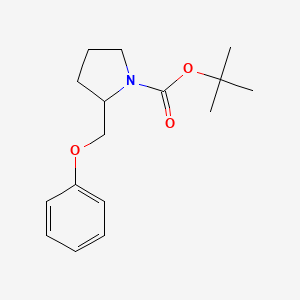
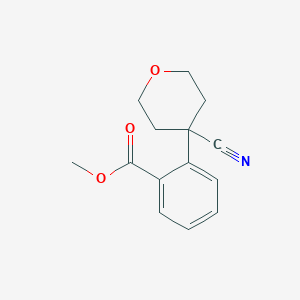
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
